(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride

Catalog No.
S12781275
CAS No.
M.F
C14H29ClN2O3
M. Wt
308.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl...

Product Name

(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride

IUPAC Name

(3S)-3-[[[2-(ethylamino)-2-methylpropanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride

Molecular Formula

C14H29ClN2O3

Molecular Weight

308.84 g/mol

InChI

InChI=1S/C14H28N2O3.ClH/c1-6-16-14(4,5)13(19)15-9-11(7-10(2)3)8-12(17)18;/h10-11,16H,6-9H2,1-5H3,(H,15,19)(H,17,18);1H/t11-;/m0./s1

InChI Key

BUUMLRRDVMVDIF-MERQFXBCSA-N

Canonical SMILES

CCNC(C)(C)C(=O)NCC(CC(C)C)CC(=O)O.Cl

Isomeric SMILES

CCNC(C)(C)C(=O)NC[C@@H](CC(C)C)CC(=O)O.Cl

(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is a synthetic compound characterized by its complex structure, which includes an amino acid derivative and a hydrochloride salt. The compound features a chiral center at the 3-position, indicating that it has stereoisomers. Its molecular formula is C₁₃H₁₉ClN₂O₂, and it possesses both hydrophilic and lipophilic properties due to the presence of an amine group and a carboxylic acid moiety.

Typical of amino acids and their derivatives. Key reactions include:

  • Amide Formation: The amine group can react with carboxylic acids to form amides, which are crucial in peptide synthesis.
  • Acid-Base Reactions: The carboxylic acid can donate a proton, making the compound behave as an acid in aqueous solutions.
  • Hydrochloride Salt Formation: The hydrochloride form enhances solubility in water, facilitating biological assays and applications.

These reactions are essential for understanding the compound's reactivity in biological systems.

Preliminary studies suggest that (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride may exhibit bioactivity related to its structural components. The presence of the ethylamino group suggests potential interactions with neurotransmitter receptors, while the carboxylic acid may influence metabolic pathways.

Research indicates that compounds with similar structural motifs often demonstrate activity against various biological targets, including enzymes and receptors involved in metabolic processes .

The synthesis of (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with readily available amino acids or their derivatives.
  • Amidation Reaction: The ethylamine is reacted with an activated carboxylic acid derivative to form the amide bond.
  • Chiral Resolution: If necessary, chiral resolution techniques can be employed to obtain the desired stereoisomer.
  • Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

These methods allow for the efficient production of the compound while maintaining its biological integrity.

(3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing more complex molecules targeting specific biological pathways.
  • Biochemical Research: In studies investigating amino acid metabolism or receptor interactions.
  • Drug Formulation: Due to its solubility properties, it may be useful in developing formulations for oral or injectable drugs.

Interaction studies are crucial for understanding how (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride interacts with biological macromolecules:

  • Enzyme Inhibition Assays: Testing its ability to inhibit specific enzymes can reveal its potential as a therapeutic agent.
  • Receptor Binding Studies: Investigating binding affinity to neurotransmitter receptors can elucidate its role in neurological pathways.
  • Quantitative Structure-Activity Relationship Analysis: This approach can help predict biological activity based on structural modifications .

Several compounds share structural similarities with (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride. These include:

Compound NameStructural FeaturesUnique Aspects
1. ValineBranched-chain amino acidNaturally occurring
2. LeucineSimilar branched structureEssential amino acid
3. PhenylalanineAromatic side chainPrecursor to neurotransmitters
4. L-CarnitineContains quaternary ammoniumInvolved in fatty acid metabolism

While these compounds share some structural characteristics, (3S)-3-{[2-(ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid hydrochloride is unique due to its specific functional groups and stereochemistry, which may confer distinct biological activities.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

308.1866705 g/mol

Monoisotopic Mass

308.1866705 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-09

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